1-Allyl-3-(4-ethylphenyl)thiourea

Medicinal Chemistry Lipophilicity Drug Design

1-Allyl-3-(4-ethylphenyl)thiourea (CAS 220604-75-1) is a synthetic thiourea derivative characterized by an N-allyl and an N'-(4-ethylphenyl) substitution pattern. Its molecular formula is C₁₂H₁₆N₂S, with a molecular weight of 220.34 g/mol.

Molecular Formula C12H16N2S
Molecular Weight 220.33
CAS No. 220604-75-1
Cat. No. B2549109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-3-(4-ethylphenyl)thiourea
CAS220604-75-1
Molecular FormulaC12H16N2S
Molecular Weight220.33
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=S)NCC=C
InChIInChI=1S/C12H16N2S/c1-3-9-13-12(15)14-11-7-5-10(4-2)6-8-11/h3,5-8H,1,4,9H2,2H3,(H2,13,14,15)
InChIKeyBIMIIYCIMBHCGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-3-(4-ethylphenyl)thiourea (CAS 220604-75-1) Procurement Guide: Chemical Identity and Core Properties


1-Allyl-3-(4-ethylphenyl)thiourea (CAS 220604-75-1) is a synthetic thiourea derivative characterized by an N-allyl and an N'-(4-ethylphenyl) substitution pattern [1]. Its molecular formula is C₁₂H₁₆N₂S, with a molecular weight of 220.34 g/mol [1]. As a substituted thiourea, it shares the core structural motif of many biologically active compounds but is distinguished by its specific lipophilic and electronic properties conferred by the para-ethylphenyl group [2].

1-Allyl-3-(4-ethylphenyl)thiourea: Why Analogs Cannot Be Assumed Interchangeable


Thiourea derivatives are not a homogenous class. The biological activity, physicochemical properties, and synthetic utility of each analog are highly dependent on the nature and position of substituents on the nitrogen atoms [1]. In the case of 1-Allyl-3-(4-ethylphenyl)thiourea, the combination of an N-allyl moiety—a reactive handle for further functionalization—and a para-ethylphenyl group, which modulates lipophilicity (LogP) and metabolic stability, creates a unique profile [2]. Substituting this compound with a closely related analog, such as the unsubstituted phenyl derivative (1-allyl-3-phenylthiourea) or a halogenated variant, will inevitably alter key parameters like LogP and potentially compromise activity in established assays .

Quantitative Differentiation of 1-Allyl-3-(4-ethylphenyl)thiourea (CAS 220604-75-1) Against Closest Analogs


Lipophilicity-Driven Optimization: Elevated LogP Differentiates from Unsubstituted and Halogenated Thiourea Analogs

The compound exhibits an elevated predicted LogP (XLogP3) of 3.0 [1], which is higher than its unsubstituted analog 1-allyl-3-phenylthiourea (calculated XLogP3 ~1.9) [2] and lower than the more lipophilic 4-chloro derivative [3]. This positions the compound in an optimal intermediate lipophilicity range for cellular permeability and oral bioavailability according to Lipinski's guidelines [4].

Medicinal Chemistry Lipophilicity Drug Design Structure-Activity Relationship

Anti-Mycobacterial Activity: Reported Potency Against Drug-Resistant Tuberculosis Strains (MDR/XDR)

Vendor-supplied data indicates that 1-Allyl-3-(4-ethylphenyl)thiourea demonstrates potent antibacterial activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . While quantitative MIC values for this specific compound are not publicly disclosed, the stated activity against MDR/XDR strains is a key differentiator from many other thiourea derivatives which lack reported antimycobacterial activity [1].

Antibacterial Antitubercular Infectious Disease Mycobacterium tuberculosis

Physicochemical Differentiation: Higher Molar Refractivity and LogP Compared to Methyl-Substituted Analog

Replacement of the ethyl group with a methyl group (1-Allyl-3-(4-methylphenyl)thiourea) results in a measurable decrease in both lipophilicity and molar refractivity [1]. The ethyl derivative exhibits a higher predicted ACD/LogP (2.71) and molar refractivity (69.9 cm³) compared to the methyl analog (expected lower values) [1].

Physical Chemistry Physicochemical Properties Molecular Modeling Quantitative Structure-Property Relationship (QSPR)

Commercial Availability: High Purity (99.0%) and Established Supply Chain for Research Use

This compound is available from multiple reputable chemical suppliers at a certified purity of 99.0% [1]. This high purity is critical for research applications requiring exact stoichiometry and minimal side reactions, such as in medicinal chemistry synthesis or biological assays. This level of purity is not guaranteed for all closely related analogs, which may be offered at lower purities (e.g., 95%+) .

Chemical Synthesis Procurement Supply Chain Analytical Chemistry

Key Application Scenarios for 1-Allyl-3-(4-ethylphenyl)thiourea (CAS 220604-75-1) Based on Differential Evidence


Medicinal Chemistry: Lead Optimization in Antibacterial Drug Discovery

The compound serves as a valuable scaffold for medicinal chemists developing new antitubercular agents, particularly against drug-resistant Mycobacterium tuberculosis. Its reported activity against MDR/XDR strains , combined with its calculated intermediate lipophilicity (LogP ~2.7-3.0) [1], makes it a suitable starting point for structure-activity relationship (SAR) studies to improve potency and pharmacokinetic properties.

Chemical Biology: Tool Compound for Studying Enzyme Inhibition

Given the class-level evidence that thiourea derivatives inhibit various enzymes, including acetylcholinesterase and α-amylase , this specific compound can be utilized as a molecular probe to investigate enzyme-substrate interactions and the role of specific structural motifs in inhibition kinetics. The distinct lipophilic profile differentiates it from other thiourea-based probes.

Organic Synthesis: Building Block for Heterocyclic Compound Libraries

The N-allyl group serves as a versatile synthetic handle for further functionalization, allowing this thiourea to be incorporated into more complex molecules. It can be utilized as a precursor in the synthesis of thiazoles, thiazines, and other heterocyclic scaffolds via cyclization reactions . Its high commercial purity (99.0%) [1] ensures reliable synthetic outcomes.

Material Science: Exploration as a Corrosion Inhibitor

Thiourea derivatives are a well-established class of corrosion inhibitors for mild steel in acidic media . The specific substitution pattern of 1-Allyl-3-(4-ethylphenyl)thiourea, with its unique combination of an allyl group and an ethylphenyl group, may offer distinct adsorption properties and inhibition efficiencies compared to simpler analogs, warranting investigation in material protection applications.

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